4-Benzoyl-3-nitropyridine
Overview
Description
4-Benzoyl-3-nitropyridine is a chemical compound with the molecular formula C12H8N2O3 and a molecular weight of 228.2 . It is used for research and development purposes .
Chemical Reactions Analysis
Nitropyridines can react with organomagnesiums and organolithiums . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
4-Benzoyl-3-nitropyridine has a molecular weight of 228.2 . Other physical and chemical properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points are not explicitly mentioned in the search results .Scientific Research Applications
Organic Chemistry and Reaction Mechanisms : Studies have examined the phenylation of pyridine derivatives with benzoyl peroxide, revealing insights into the reactivity of nuclear positions in pyridine molecules towards phenyl radicals (Vidal, Court, & Bonnier, 1974). Another study focused on the reduction mechanism of aromatic nitro compounds, including nitropyridines, in aqueous media (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Polymer Science : Research on the surface-initiated polymerization of 4-vinylpyridine on magnetite nanoparticles used benzoyl peroxide as an initiator, demonstrating the application in creating polymer brushes (Chen, Yang, Peng, & Guo, 2011).
Medicinal Chemistry and Drug Development : A study synthesized derivatives of nitropyridine for potential use as cytotoxic agents (Franchetti, Cappellacci, Cristalli, Grifantini, & Vittori, 1991). Additionally, the synthesis and antimicrobial properties of triazole-thione derivatives from 4-nitro benzoyl isothiocyanate have been investigated, indicating potential applications in antimicrobial drug development (Gondhani, Sanghani, Sanja, & Dobariya, 2013).
Electrochemistry : Research on the electrochemical reduction of 4-benzoyl-N-(4-substituted Benzyl)pyridinium cations explored the effects of substitution on redox potentials, relevant for designing tunable redox systems (Leventis, Zhang, Rawashdeh, & Sotiriou-Leventis, 2003).
Safety And Hazards
Future Directions
4-Nitropyridine, a key intermediate in medicinal products, can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . This suggests potential future directions for the use of 4-Benzoyl-3-nitropyridine in the synthesis of new compounds.
properties
IUPAC Name |
(3-nitropyridin-4-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(9-4-2-1-3-5-9)10-6-7-13-8-11(10)14(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPMIVUMNSOULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434546 | |
Record name | 4-BENZOYL-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoyl-3-nitropyridine | |
CAS RN |
164219-72-1 | |
Record name | 4-BENZOYL-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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